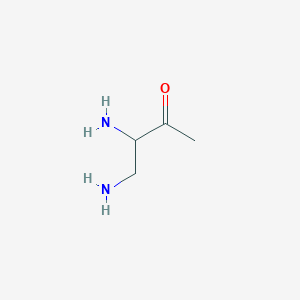

1-Acetylethylenediamine

Description

BenchChem offers high-quality 1-Acetylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

3,4-diaminobutan-2-one |

InChI |

InChI=1S/C4H10N2O/c1-3(7)4(6)2-5/h4H,2,5-6H2,1H3 |

InChI Key |

HPYKHRGGYKDQIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Properties of 1-Acetylethylenediamine in Aqueous Solution: A Comprehensive Technical Guide

Introduction

1-Acetylethylenediamine (1-AcEDA), systematically known as N-(2-aminoethyl)acetamide, is a bifunctional aliphatic molecule comprising a primary amine and an acetamide group. With a molecular weight of 102.14 g/mol , it typically presents as a white to yellow crystalline solid at standard conditions . In aqueous environments, 1-AcEDA serves as a critical model compound for understanding amide-amine interplay, acting as a spacer in advanced Gemini surfactants , and emerging as a degradation product in amine-based carbon capture systems . This whitepaper provides an in-depth analysis of its thermodynamic properties, detailing protonation equilibria, hydration energetics, and the self-validating experimental protocols required to measure them accurately.

Acid-Base and Protonation Thermodynamics

The thermodynamic behavior of 1-AcEDA in water is fundamentally asymmetric. While its parent compound, ethylenediamine (EDA), possesses two basic amine groups with pKa values of 10.71 and 7.56 , the acetylation of one amine in 1-AcEDA drastically alters its electronic landscape.

-

Amide Non-Basicity : The amide nitrogen is stabilized by resonance with the adjacent carbonyl group, delocalizing its lone pair and rendering it essentially non-basic in aqueous solutions (predicted pKa ~ 15.97 for deprotonation) .

-

Primary Amine Basicity : The protonation of the remaining primary amine is governed by the inductive electron-withdrawing effect (-I effect) of the acetamide group. This effect reduces the electron density on the primary amine, lowering its basicity relative to EDA.

The standard Gibbs free energy of protonation (

Thermodynamic cycle for the aqueous protonation of 1-Acetylethylenediamine.

Hydration Thermodynamics and Solute-Solvent Interactions

In aqueous solution, 1-AcEDA exhibits complex hydration thermodynamics due to its amphiphilic character.

-

Hydrophilic Hydration : The highly polar amine and amide groups participate in extensive hydrogen bonding. The thermodynamic signature of this dissolution is a negative excess molar enthalpy (

), indicating that solute-solvent hydrogen bonding energetically outweighs the endothermic disruption of bulk water-water interactions. -

Hydrophobic Hydration : The non-polar methyl group of the acetyl moiety induces hydrophobic hydration. Water molecules form highly ordered, clathrate-like structures around the methyl group. This ordering decreases the entropy of the system (

) and manifests macroscopically as a positive contribution to the partial molar heat capacity (

Applications Driven by Thermodynamic Properties

-

Gemini Surfactants : 1-AcEDA is increasingly utilized as a spacer molecule in the synthesis of advanced Gemini surfactants, such as sugar-based and imidazolium dimeric surfactants . The thermodynamics of micellization (

) are highly dependent on the spacer. Research indicates that Gemini surfactants with an N,N′-acetylethylenediamine spacer exhibit significantly lower Critical Micelle Concentrations (CMC) than their monomeric counterparts . The micellization process is both enthalpy and entropy-driven, as the spacer's hydrogen-bonding capacity alters the structuring of water molecules around the micellar core . -

Carbon Capture Systems : In aqueous alkanolamine blends used for CO2 absorption, 1-AcEDA is a notable degradation product of polyamines like piperazine and ethylenediamine . Understanding the vapor-liquid equilibrium (VLE) and heat capacity of 1-AcEDA is crucial for predicting solvent loss and the long-term thermodynamic efficiency of industrial stripper configurations .

Thermodynamic driving forces for micellization of 1-AcEDA-spaced Gemini surfactants.

Quantitative Data Summary

The following table contrasts the thermodynamic and physical properties of 1-AcEDA with its parent molecule, EDA, highlighting the impact of acetylation.

| Property | Ethylenediamine (EDA) | 1-Acetylethylenediamine (1-AcEDA) |

| Molecular Weight | 60.10 g/mol | 102.14 g/mol [[1]]([Link]) |

| Physical State (298 K) | Water-white liquid | White to yellow crystalline solid |

| Melting Point | 8.5 °C | 50 °C [[2]]([Link]) |

| pKa (Primary Amine, 298 K) | 10.71 [[3]]([Link]) | ~ 8.5 - 9.0 (Inductive shift) |

| pKa (Secondary/Amide, 298 K) | 7.56 | 15.97 ± 0.46 (Predicted) |

| Aqueous Solubility | Miscible | Highly Soluble |

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the thermodynamic parameters of 1-AcEDA must be determined using self-validating experimental systems. Below are the field-proven protocols for measuring these properties.

Protocol A: Isothermal Titration Calorimetry (ITC) for Protonation Enthalpy ( )

ITC is the gold standard for measuring the heat of protonation. It is preferred over van't Hoff analysis because it measures heat directly rather than relying on the temperature derivative of the equilibrium constant, which propagates exponential errors.

-

Sample Preparation & Degassing : Prepare a 1.0 mM solution of 1-AcEDA in a low-enthalpy buffer (e.g., phosphate) to minimize background heat. Causality : Both the sample and the titrant (0.01 M HCl) must be rigorously degassed under vacuum. Microbubbles introduced during injection will cause massive endothermic artifacts, invalidating the thermogram.

-

Thermal Equilibration : Load the sample cell and reference cell (ultra-pure water). Allow the system to equilibrate at exactly 298.15 K until a stable baseline heat flow (

cal/sec) is achieved. -

Blank Titration (Self-Validation) : Titrate the HCl solution into the buffer alone. Causality : This isolates the heat of dilution and the mechanical friction of the injection syringe. This background heat must be subtracted from the main experiment to ensure the measured heat is solely due to the protonation of 1-AcEDA.

-

Incremental Titration : Inject 2

L aliquots of HCl into the 1-AcEDA solution at 150-second intervals. -

Data Integration : Integrate the area under each injection peak to determine the heat released per mole of injectant. Fit the data to an independent binding model (Wiseman Isotherm) to extract

,

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol B: Vibrating-Tube Densimetry for Apparent Molar Volumes ( )

The apparent molar volume provides critical insights into solute-solvent packing and hydration sphere density.

-

Calibration (Self-Validation) : Calibrate the vibrating-tube densimeter using ultra-pure degassed water and dry air at 298.15 K. Causality : The period of oscillation of the U-tube is directly proportional to the mass (and thus density) of the fluid inside. Precise calibration against known standards ensures accurate density (

) derivation. -

Gradient Measurement : Prepare a concentration gradient of 1-AcEDA solutions (0.05 M to 1.0 M) by mass using an analytical balance. Measure the density of each solution.

-

Data Derivation : Calculate the apparent molar volume using the equation:

, where

References

-

Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses. MDPI. URL:[Link]

-

CO2 Capture by Aqueous Absorption Summary of 3rd Quarterly Progress Reports 2009. UT Austin / OSTI. URL:[Link]

-

N-Acetylethylenediamine Chemical Properties. LookChem. URL:[Link]

-

N-(2-aminoethyl)acetamide (CID 66082). PubChem, National Institutes of Health. URL:[Link]

-

Ethylenediamine (CID 3301). PubChem, National Institutes of Health. URL:[Link]

-

SIDS Initial Assessment Report for Ethylenediamine (CAS 107-15-3). OECD / UNEP. URL:[Link]

Sources

solubility profile of N-(2-aminoethyl)acetamide in organic solvents

This guide outlines the solubility profile and characterization framework for N-(2-aminoethyl)acetamide (NAEA) . It is designed for researchers in carbon capture, organic synthesis, and pharmaceutical development who require precise physicochemical data for solvent selection and process optimization.

Executive Summary

N-(2-aminoethyl)acetamide (NAEA), also known as N-acetylethylenediamine, is a bifunctional molecule containing both a primary amine and a secondary amide group. This structural duality imparts unique solubility characteristics, making it a critical intermediate in the synthesis of imidazoline derivatives (e.g., lysidine) and a significant degradation product in amine-based CO₂ capture systems.

Understanding the solubility profile of NAEA is essential for:

-

Purification: Designing crystallization processes to remove NAEA from ethylenediamine (EDA) streams.

-

Reaction Engineering: Selecting optimal solvent media for N-alkylation or cyclization reactions.

-

Formulation: Developing stable amine blends for gas treating applications.

This guide provides a theoretical solubility assessment, detailed experimental protocols for empirical determination, and the mathematical framework for data modeling.

Physicochemical Characterization

Before initiating solubility studies, the fundamental properties of the solute must be established to ensure material integrity. NAEA is hygroscopic; moisture content significantly alters solubility data.

Table 1: Core Physicochemical Properties of NAEA

| Property | Value | Source/Note |

| CAS Number | 1001-53-2 | - |

| Molecular Formula | - | |

| Molecular Weight | 102.14 g/mol | - |

| Physical State | Solid / Supercooled Liquid | MP is close to ambient; often appears as a viscous liquid.[1][2] |

| Melting Point | 50 – 52 °C | Sharp endotherm (DSC); broadens with impurities. |

| Boiling Point | 128 °C @ 3 mmHg | High boiling point due to intermolecular H-bonding. |

| Density | 1.066 g/mL (25 °C) | Denser than water/ethanol. |

| pKa (Predicted) | ~15.97 (Amide), ~9-10 (Amine) | Basic character dominates aqueous behavior. |

| Hygroscopicity | High | Critical: Dry under vacuum ( |

Theoretical Solubility Profile

Solubility is governed by the thermodynamic compatibility between the solute and solvent, often approximated by Hansen Solubility Parameters (HSP) . NAEA possesses high polarity (

Predicted Solvent Compatibility

Based on the "Like Dissolves Like" principle and functional group analysis:

-

Polar Protic Solvents (High Solubility):

-

Water, Methanol, Ethanol, Isopropanol.

-

Mechanism: Strong hydrogen bonding network formation. The amine group accepts protons; the amide group acts as both donor and acceptor.

-

Expectation: Miscible or highly soluble (>500 mg/mL) at elevated temperatures.

-

-

Polar Aprotic Solvents (Moderate to High Solubility):

-

DMSO, DMF, NMP.

-

Mechanism: Dipole-dipole interactions. Effective for dissolving the amide backbone.

-

Note: Literature reports "slight" solubility in DMSO for certain grades; this is likely a kinetic inhibition due to crystal lattice energy. Heating to >40°C typically breaks this lattice.

-

-

Non-Polar Solvents (Low/Insoluble):

-

Hexane, Heptane, Toluene, Diethyl Ether.

-

Mechanism: High energy cost to disrupt solute-solute H-bonds.

-

Application: These are excellent anti-solvents for recrystallization/precipitation.

-

Interaction Diagram

The following diagram illustrates the solvation mechanisms driving NAEA solubility.

Experimental Protocols

To generate a definitive solubility profile, the Isothermal Saturation Method (Shake-Flask) is the industry standard for thermodynamic equilibrium data.

Protocol A: Gravimetric Determination (High Solubility Solvents)

Best for: Volatile solvents (Ethanol, Methanol) where NAEA solubility is >10 mg/mL.

Materials:

-

Thermostated shaker bath (

). -

0.22 µm PTFE syringe filters (pre-heated to T).

-

Precision analytical balance (

).

Workflow:

-

Preparation: Add excess NAEA solid to 10 mL of solvent in a glass vial. Ensure a solid phase persists (saturated suspension).

-

Equilibration: Agitate at set temperature (e.g., 298.15 K) for 24–48 hours.

-

Sedimentation: Stop agitation and allow phases to separate for 2 hours at temperature.

-

Sampling: Withdraw supernatant using a pre-heated syringe and filter into a pre-weighed weighing boat (

). -

Weighing 1: Weigh the boat + liquid (

). -

Evaporation: Evaporate solvent in a vacuum oven at 60 °C until constant mass is achieved (

). -

Calculation:

Protocol B: HPLC Determination (Trace/Low Solubility)

Best for: Complex mixtures or low-solubility matrices (e.g., Toluene).

Analytical Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: 90:10 Phosphate Buffer (pH 7.0) : Acetonitrile. Note: High aqueous content required to retain polar NAEA.

-

Detection: UV at 210 nm (Amide absorption).

-

Flow Rate: 1.0 mL/min.

Workflow:

-

Follow Protocol A steps 1–4.

-

Dilution: Dilute the filtered supernatant with Mobile Phase to land within the linear calibration range (typically 0.01 – 1.0 mg/mL).

-

Quantification: Inject and calculate concentration using an external standard curve.

Experimental Workflow Diagram

Data Modeling & Analysis

Raw solubility data (

Modified Apelblat Equation

For correlating solubility with temperature, the modified Apelblat equation is the standard model:

-

x₁: Mole fraction solubility of NAEA.

-

T: Absolute temperature (K).

-

A, B, C: Empirical model constants derived via regression analysis.

van't Hoff Analysis

To determine the dissolution enthalpy (is the process endothermic or exothermic?), plot

-

Insight: NAEA dissolution in alcohols is typically endothermic (

), meaning solubility increases with temperature.

Safety & Handling

-

Corrosivity: NAEA is an amine/amide derivative. While less volatile than ethylenediamine, it can cause skin burns and severe eye damage. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption and carbamate formation (reaction with atmospheric CO₂).

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 66082, N-(2-aminoethyl)acetamide. Retrieved from [Link]

- Experimental Methodology: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Standard text for solubility protocols).

- CO₂ Capture Context: Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science, 325(5948), 1652-1654.

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

pKa of Primary Amine in 1-Acetylethylenediamine: A Technical Analysis

Topic: pKa Values of Primary Amine in 1-Acetylethylenediamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dissociation constant (pKa) of the primary amine in 1-Acetylethylenediamine (N-(2-aminoethyl)acetamide, CAS: 1001-53-2) is 9.28 at 25°C.[1]

This value represents the deprotonation equilibrium of the terminal primary ammonium group (

This guide details the structural causality, comparative data, and experimental protocols for verifying this value in a research setting.

Structural & Theoretical Framework

Chemical Architecture

1-Acetylethylenediamine is a mono-acetylated derivative of ethylenediamine. Its physicochemical behavior is defined by the interplay between the basic primary amine and the non-basic amide.

-

Structure:

-

Primary Amine: The protonation site of interest.

-

Amide Group: Acts as an electron-withdrawing substituent via the

-bond framework (inductive effect), lowering the electron density on the primary nitrogen.

Mechanistic Basis of pKa Shift

To understand the pKa value of 9.28, one must compare it to its structural analogs. The basicity of the amine is modulated by the electronic nature of the substituent at the

| Compound | Structure | pKa (Amine) | Electronic Effect |

| Ethylamine | 10.7 | Alkyl group (+I) stabilizes cation. | |

| 1-Acetylethylenediamine | 9.28 | Amide group (-I) destabilizes cation. | |

| Ethylenediamine (pKa2) | 7.56 | Ammonium group (-I, Charge) strongly destabilizes cation. | |

| Glycinamide | 8.20 | Amide (-I) closer (1 carbon spacer). |

Analysis:

-

vs. Ethylamine: The replacement of a hydrogen with an acetamido group (

) lowers the pKa by approximately 1.4 units. The amide nitrogen is -

vs. Ethylenediamine: The second pKa of ethylenediamine involves deprotonation in the presence of a proximal positive charge (

). In 1-Acetylethylenediamine, the distal group is a neutral amide. The absence of electrostatic repulsion explains why the pKa (9.28) is significantly higher than EDA's second pKa (7.56).

Equilibrium Visualization

The following diagram illustrates the protonation equilibrium and the electronic influence of the amide group.

Figure 1: Protonation equilibrium of 1-Acetylethylenediamine. The amide group exerts an electron-withdrawing effect, shifting the equilibrium slightly to the right compared to ethylamine.

Experimental Determination Protocol

To validate this pKa value in a specific formulation or solvent system, the following Potentiometric Titration protocol is the gold standard. This method is self-validating through the use of Gran plots or derivative analysis.

Materials

-

Analyte: 1-Acetylethylenediamine (>98% purity), ~1.0 mmol.

-

Titrant: 0.1 M HCl (standardized against TRIS or

). -

Solvent: Degassed HPLC-grade water (free of

to prevent carbonate error). -

Ionic Strength Adjuster (ISA): 0.1 M KCl or

(to maintain constant activity coefficients).

Workflow

-

Preparation: Dissolve 1.0 mmol of the amine in 50 mL of 0.1 M KCl solution.

-

Blank Titration: Perform a titration on the solvent/ISA alone to determine background corrections.

-

Titration:

-

Equilibrate the pH electrode at 25°C under inert gas (

or Ar) purge. -

Add 0.1 M HCl in small increments (e.g., 0.05 mL).

-

Record equilibrium pH after each addition (drift < 0.002 pH units/min).

-

-

Data Processing:

-

Plot pH vs. Volume of HCl.

-

Calculate the first derivative (

) to identify the endpoint. -

Use the Henderson-Hasselbalch equation at the half-equivalence point:

At 50% neutralization,

-

Validation Logic (Self-Check)

-

Endpoint Stoichiometry: The equivalence point must occur at exactly 1.0 equivalent of HCl relative to the amine mass. A deviation >2% indicates impurity or weighing error.

-

Curve Shape: The buffer region (10-90% neutralization) must fit the theoretical log-linear slope.

Quantitative Data Summary

The following table consolidates the pKa values of 1-Acetylethylenediamine and relevant reference compounds.

| Compound | pKa (25°C) | Structural Context | Reference |

| Ethylamine | 10.70 | Reference Aliphatic Amine | [1] |

| Ethylenediamine ( | 10.71 | Diamine (First Protonation) | [1] |

| 1-Acetylethylenediamine | 9.28 | Mono-Acylated Diamine | [2, 3] |

| Glycinamide | 8.20 | [1] | |

| Ethylenediamine ( | 7.56 | Diamine (Second Protonation) | [1] |

| Acetamide | -0.5 | Amide Group (Reference) | [1] |

Applications in Drug Development

Understanding this pKa is critical for:

-

Linker Chemistry: When using this molecule as a linker in Antibody-Drug Conjugates (ADCs) or PROTACs, the amine remains partially protonated at physiological pH (7.4), influencing solubility and membrane permeability.

-

Buffer Capacity: It provides effective buffering in the pH range of 8.3 – 10.3, suitable for specific enzymatic reactions requiring basic conditions without the high nucleophilicity of pure ethylenediamine.

-

Purification: The significant pKa difference between 1-Acetylethylenediamine (9.28) and unreacted ethylenediamine (10.71/7.56) allows for separation via cation exchange chromatography using a pH gradient (e.g., eluting at pH 9.5).

References

-

Williams, R. (2025). pKa Data Compiled. pKa Values of Amines and Diamines. Link

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Entry: N-Acetylethylenediamine, p. 102). Link

-

Chemcraft. (2024). Catalog of Ionisable Substances and pKa Values. Link

-

PubChem. (2025).[2][3] N-(2-aminoethyl)acetamide Compound Summary. National Library of Medicine. Link

Sources

Unlocking the Coordination Chemistry Potential of N-Acetylethylenediamine Ligands in Advanced Therapeutics and Catalysis

Executive Summary

N-Acetylethylenediamine (N-AEDA; CAS 1001-53-2) is a highly versatile, bifunctional building block in modern coordination chemistry. Featuring both a primary aliphatic amine and a secondary acetamide moiety, N-AEDA serves as a hemilabile bidentate ligand and a foundational precursor for sophisticated multidentate architectures. This technical whitepaper explores the mechanistic utility of N-AEDA-derived ligands, detailing their critical role in tuning the pharmacokinetic profiles of radiopharmaceuticals, stabilizing reactive intermediates in homogeneous catalysis, and modeling metalloenzyme active sites.

Molecular Anatomy and Coordination Dynamics of N-AEDA

The structural duality of N-AEDA provides a dynamic platform for tuning the electronic and steric environment of transition metal centers. The primary amine (pKa ~9.28) acts as a classic, strong

Depending on the pH and the specific metal center, the amide group can coordinate via the carbonyl oxygen (neutral donor) or undergo metal-assisted deprotonation to coordinate via the amide nitrogen (-CON⁻), acting as a potent anionic

Strategic Applications in Drug Development and Radiopharmacy

In nuclear medicine, the rational design of Technetium-99m (Tc-99m) and Rhenium (Re) radiopharmaceuticals requires absolute control over the coordination sphere to dictate in vivo behavior. N-AEDA is frequently utilized to construct tetradentate (e.g., N₂S₂ or N₃S) chelating systems [2].

Causality in Drug Design: The Tc(V) and Re(V) oxo cores typically carry a +3 charge (M=O³⁺). By incorporating the ionizable amide donor derived from N-AEDA, researchers can perfectly balance this charge. When the amide deprotonates, it provides an anionic nitrogen donor that neutralizes the +3 core, yielding an electrically neutral complex. This neutrality is a strict prerequisite for the passive diffusion of the radiotracer across lipophilic cell membranes, thereby enhancing cell permeation and allowing for targeted biodistribution in diagnostic imaging[2].

Fig 1: Pharmacokinetic tuning logic for Tc-99m radiopharmaceuticals using N-AEDA derived ligands.

Biomimetic Modeling and Homogeneous Catalysis

Beyond medicine, N-AEDA-derived ligands are pivotal in stabilizing reactive metal intermediates for advanced catalysis.

-

Biomimetic Models: N-AEDA is used to synthesize N₄O Schiff-base ligands that mimic the active site of Acireductone Dioxygenase (ARD). The resulting pseudo-octahedral Ni(II) complexes, such as , successfully replicate the enzyme's resting state. The incorporation of the oxygen-donor moiety from the N-AEDA backbone models the contribution of the glutamate oxygen in the ARD active site, enabling the complex to exhibit carbon-carbon bond cleavage activation of diketone substrates [3].

-

Homogeneous Catalysis: Ruthenium pincer complexes, [RuCl2(PNX)2], utilizing N-AEDA-derived PNX (X = O, N, S) ligands, demonstrate exceptional efficacy in the Guerbet coupling of ethanol to butanol. The hemilability of the N-AEDA amide arm allows for the necessary vacant coordination sites during the hydrogen-borrowing catalytic cycle[4].

Quantitative Data: Coordination Metrics

| Complex / Ligand Type | Metal Center | Coordination Geometry | Key Application | Reference |

| [Cu(acetyl-uns-penp)Cl]ClO₄ | Cu(II) | Square Pyramidal / Distorted Octahedral | Structural modeling, reactivity studies | [1] |

| Ni(II) | Pseudo-octahedral | ARD Enzyme Biomimetic (C-C cleavage) | [3] | |

| [Co(uns-penp)(H₂O)Cl]Cl₂ | Co(III) | Octahedral (180° N-Co-N angles) | Redox potential tuning | [5] |

| Tc-99m / Re (N₂S₂/N₃S) | Tc(V) / Re(V) | Square Pyramidal | Radiopharmaceuticals (Imaging/Therapy) | [2] |

| [RuCl₂(PNX)₂] | Ru(II) | Octahedral (bis-tridentate) | Homogeneous Catalysis (Guerbet coupling) | [4] |

Self-Validating Experimental Protocols

Protocol 1: Reductive Amination Synthesis of the Tripodal Ligand (acetyl-uns-penp)

This protocol details the synthesis of the tetradentate ligand acetyl-uns-penp from N-AEDA and Pyridine-2-carboxaldehyde [5].

-

Preparation: Dissolve N-acetylethylenediamine (3.36 g, 30 mmol) in 150 mL of dry 1,2-dichloroethane under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions and a non-coordinating solvent prevent the premature hydrolysis of the intermediate iminium ion and ensure the stability of the reducing agent.

-

-

Condensation: Add Pyridine-2-carboxaldehyde (5.7 mL, 60 mmol) dropwise to the solution.

-

Causality: The exact 1:2 stoichiometric ratio ensures both protons on the primary amine of N-AEDA are substituted, forming the desired tripodal scaffold.

-

-

Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (18.06 g, 84.9 mmol), under positive nitrogen pressure.

-

Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that reduces the iminium intermediate without reducing the unreacted aldehyde or the amide carbonyl of the N-AEDA backbone.

-

-

Reaction & Validation Monitoring: Stir the milky reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a ninhydrin stain[3].

-

Causality & Validation: Ninhydrin selectively stains primary amines. The complete disappearance of the primary amine spot validates the 100% conversion of the N-AEDA starting material.

-

-

Quenching & Isolation: Quench the reaction by adding 300 mL of 2M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Causality: NaOH neutralizes the acetic acid byproduct generated by NaBH(OAc)₃ and deprotonates the newly formed tertiary amines, driving the free-base ligand into the organic phase for high-yield extraction.

-

Fig 2: Synthesis workflow of the tripodal acetyl-uns-penp ligand via reductive amination.

Protocol 2: Metallation and Isolation of the Cu(II) Complex

Synthesis of [Cu(acetyl-uns-penp)Cl]ClO₄[1].

-

Preparation: Dissolve the purified acetyl-uns-penp ligand (1 eq) in anhydrous methanol.

-

Causality: Methanol acts as an ideal protic solvent that solubilizes both the organic ligand and the inorganic metal salt while facilitating the crystallization of the final complex.

-

-

Metallation: Add a methanolic solution of Cu(ClO₄)₂·6H₂O (1 eq) and NaCl (1 eq) dropwise under continuous stirring.

-

Causality: The perchlorate anion (ClO₄⁻) is weakly coordinating, forcing the chloride ion (Cl⁻) to occupy the primary coordination sphere, resulting in a distinct square-pyramidal or distorted octahedral geometry.

-

-

Crystallization & Validation: Allow the solution to undergo slow evaporation at room temperature to yield single crystals. Analyze the crystals via single-crystal X-ray diffraction (XRD).

-

Causality & Validation: Slow evaporation promotes the growth of X-ray quality single crystals. XRD directly validates the structural distortion where the amide nitrogen interacts weakly with the Cu(II) ion, confirming the successful coordination[1].

-

References

- Title: Metal chelating compounds - EP0618191A1 Source: Google Patents URL

-

Title: Syntheses and characterization of copper complexes of the ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) and derivatives Source: ResearchGate URL: [Link]

- Title: Tuning the redox potentials of ternary cobalt(III)

-

Title: Ru(II) PNX (X = O,N,S) Complexes in Homogeneous Catalysis for Sustainable Development Source: ORCA - Cardiff University URL: [Link]

-

Title: A family of structural and functional models for the active site of a unique dioxygenase: Acireductone Dioxygenase (ARD) Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0618191A1 - Metal chelating compounds - Google Patents [patents.google.com]

- 3. A family of structural and functional models for the active site of a unique dioxygenase: Acireductone Dioxygenase (ARD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]

Synthesis Pathways and Methodologies for 1-Acetylethylenediamine: A Comprehensive Technical Guide

Executive Summary

1-Acetylethylenediamine, systematically referred to as N-(2-aminoethyl)acetamide (CAS: 1001-53-2), is a critical bifunctional building block utilized extensively in organic synthesis, pharmaceutical development, and advanced energy materials[1]. Featuring both a primary amine and an amide functional group, it serves as a versatile precursor for heterocyclic compounds, ligands, and Liquid-Organic Hydrogen Carrier (LOHC) systems[2].

However, the synthesis of 1-acetylethylenediamine presents a classic organic chemistry challenge: the selective mono-functionalization of a symmetrical diamine. Because ethylenediamine (EDA) possesses two sterically unhindered and electronically equivalent primary amines, achieving high yields of the monoacetylated product requires strict kinetic control to prevent the formation of the thermodynamic sink, N,N'-diacetylethylenediamine (DAE). As a Senior Application Scientist, I have structured this guide to dissect the causality behind the experimental choices required to overcome this challenge, providing field-proven protocols and mechanistic insights.

Mechanistic Principles of Monoacetylation

The core challenge in synthesizing 1-acetylethylenediamine lies in the competing reaction rates of the first and second acetylation steps. Once the first amine is acetylated, the resulting amide group is electron-withdrawing. This slightly reduces the nucleophilicity of the remaining primary amine via inductive effects. However, this electronic deactivation is insufficient to halt the second acetylation entirely.

To drive the reaction toward monoacetylation, researchers must manipulate the reaction conditions through two primary vectors:

-

Stoichiometric Asymmetry : By employing a massive molar excess of EDA (typically a 3:1 ratio of diamine to acylating agent), the statistical probability of the acylating agent colliding with an unreacted EDA molecule vastly outweighs the probability of it colliding with the monoacetylated intermediate.

-

Attenuated Electrophilicity : Highly reactive acylating agents like acetyl chloride or acetic anhydride drive the reaction too rapidly, leading to exothermic runaway and poor selectivity. Instead, the aminolysis of an ester (e.g., ethyl acetate) is preferred. Esters are mild electrophiles; their reaction with amines is kinetically slow at room temperature, allowing the stoichiometric excess of EDA to dictate the product distribution effectively[3].

Caption: Kinetic pathway of EDA acetylation highlighting target and byproduct formation.

Core Synthetic Pathways

Pathway A: Aminolysis of Esters (The Standard Protocol)

This is the most industrially relevant, scalable, and self-validating method for producing 1-acetylethylenediamine. By utilizing 70% aqueous ethylenediamine and ethyl acetate, the reaction proceeds slowly over several days. The presence of water helps solubilize the reactants and stabilizes the transition states via hydrogen bonding. The reaction is self-validating: the initially heterogeneous mixture becomes perfectly homogeneous once the ester has been fully consumed[3].

Pathway B: Catalytic Dehydrogenative Coupling (LOHC Context)

Recent advancements in green chemistry have introduced catalytic pathways where EDA and ethanol are coupled using Ruthenium (Ru) catalysts. In this system, ethanol undergoes dehydrogenation to form an acyl-equivalent intermediate, which then reacts with EDA. While this pathway primarily yields N,N'-diacetylethylenediamine (up to 93% yield) for hydrogen storage applications, 1-acetylethylenediamine is formed as an intermediate (approx. 7% yield) and can be isolated under modified catalytic loads[2].

Pathway C: Protection-Deprotection Strategy

For applications requiring ultra-high purity without the need for rigorous fractional distillation, a protection-deprotection strategy is utilized. One amine is transiently protected (e.g., via selective mono-Boc protection), followed by acetylation of the free amine, and subsequent acid-catalyzed deprotection[4]. While this adds synthetic steps, it completely eliminates the formation of the diacetylated byproduct.

Quantitative Data Summary

| Synthesis Pathway | Reagents | Reaction Time | Temp | Target Yield | Primary Byproduct | Scalability |

| A. Ester Aminolysis | EDA (70% aq), Ethyl Acetate | 3-5 Days | 20-25°C | ~60% | N,N'-diacetylethylenediamine | High (Kilogram scale) |

| B. Catalytic Coupling | EDA, Ethanol, Ru-Catalyst | 12-24 Hours | >100°C | ~7% | N,N'-diacetylethylenediamine | Low (Specialized LOHC) |

| C. Protection Strategy | EDA, Boc2O, Ac2O, TFA | 24 Hours | 0-25°C | >85% | Minimal | Medium (Multi-gram scale) |

Experimental Protocol: Scalable Aminolysis of Ethyl Acetate

The following protocol details the robust, step-by-step methodology for Pathway A, designed to yield approximately 60% of the monoacetyl derivative[3].

Reagents Required:

-

Ethyl acetate: 528 g (6.0 moles)

-

Ethylenediamine (70% aqueous solution): 1550 g (18.0 moles)

Step-by-Step Methodology:

-

Reagent Mixing : In a large, appropriately vented round-bottom flask, carefully add 1550 g of 70% aqueous ethylenediamine. Slowly add 528 g of ethyl acetate. Causality note: The 3:1 molar ratio is strictly required to suppress diacetylation.

-

Incubation : Seal the flask and allow the biphasic mixture to stand at ambient room temperature (20-25°C) for several days.

-

Visual Validation : Monitor the reaction visually. The reaction is considered complete when the mixture transitions from a heterogeneous, biphasic suspension to a completely clear, homogeneous solution. This indicates the total consumption of the non-polar ethyl acetate.

-

Primary Distillation : Transfer the mixture to a distillation apparatus. Distill off the ethanol byproduct, water, and the bulk of the unreacted ethylenediamine under moderate vacuum.

-

Fractional Vacuum Distillation : Equip the setup with a fractionating column. Apply a high vacuum (5 mm Hg). Collect the fraction boiling in the range of 115–130°C.

-

Redistillation (Purification) : To remove trace impurities (lysidine and unreacted EDA), redistill the collected fraction. The pure 1-acetylethylenediamine will distill sharply at 125–130°C at 5 mm Hg .

-

Yield : Expected yield is approximately 365 g (60% based on ethyl acetate).

Caption: Step-by-step experimental workflow for the synthesis and purification of 1-Acetylethylenediamine.

References

-

PrepChem . "Preparation of N-acetylethylenediamine." PrepChem.com. Available at:[Link]

- Google Patents. "Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation (KR20170052618A)." Google Patents.

Sources

- 1. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. KR20170052618A - Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. N-(2-Aminoethyl)methanesulfonamide | 83019-89-0 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Selective Mono-acetylation of Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective mono-acetylation of ethylenediamine to produce N-(2-aminoethyl)acetamide is a critical transformation in organic synthesis, yielding a versatile intermediate for pharmaceuticals, surfactants, and chelating agents.[1] Achieving high selectivity for the mono-acetylated product over the di-acetylated byproduct presents a significant challenge due to the comparable reactivity of the two primary amine groups. This guide provides a detailed examination of established protocols for the selective mono-acetylation of ethylenediamine, elucidating the chemical principles that govern selectivity. We present two robust protocols—one employing ethyl acetate as a mild acetylating agent and another utilizing acetic anhydride under controlled biphasic conditions. This document offers in-depth, step-by-step methodologies, data summary tables, and mechanistic diagrams to equip researchers with the knowledge to perform this synthesis with high efficiency and selectivity.

Introduction: The Challenge of Selectivity

Ethylenediamine is a symmetrical molecule with two nucleophilic primary amine groups. The direct acylation of ethylenediamine often leads to a mixture of mono- and di-acetylated products, with the di-acetylated form, N,N'-diacetylethylenediamine, being a common impurity.[2] The formation of the di-acetylated product can be attributed to the fact that the initially formed mono-acetylated product is still nucleophilic and can react further with the acetylating agent.[2][3]

Controlling the reaction to favor the mono-acetylated product, N-(2-aminoethyl)acetamide, is therefore of paramount importance for its use as a building block in more complex molecular architectures.[1][4] The protocols detailed herein are designed to maximize the yield of the desired mono-acetylated product by manipulating reaction conditions and reagent choice.

Mechanistic Principles for Achieving Mono-Selectivity

Several strategies can be employed to enhance the selectivity of the mono-acetylation reaction. The two protocols presented in this guide leverage the following principles:

-

Use of a Mild Acetylating Agent: Employing a less reactive acetylating agent, such as ethyl acetate, slows down the rate of the second acetylation, allowing for a greater window to isolate the mono-acetylated product.

-

Control of Stoichiometry and Concentration: While using a large excess of ethylenediamine can statistically favor mono-acetylation, this approach can complicate purification.[3] Careful control of the stoichiometry, often a 1:1 ratio of diamine to acetylating agent, can provide a good balance of conversion and selectivity.[2]

-

In Situ Protection/Deactivation: By controlling the pH of the reaction medium, it is possible to protonate the amine groups. The mono-protonated ethylenediamine is less nucleophilic, and the mono-acetylated product, once formed, can also be protonated, rendering it less susceptible to a second acetylation. This principle is particularly effective in biphasic systems where the protonated species are sequestered in the aqueous phase, away from the acetylating agent in the organic phase.[2]

Recommended Protocols for Selective Mono-acetylation

Protocol 1: Acetylation using Ethyl Acetate

This method is a straightforward and classic approach that utilizes the relative mildness of ethyl acetate as an acetylating agent. The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl group.

3.1. Rationale

Ethyl acetate is a less potent acylating agent compared to acetic anhydride or acetyl chloride. This reduced reactivity allows for a more controlled reaction, minimizing the propensity for di-acetylation. The reaction is typically allowed to proceed over an extended period to ensure reasonable conversion.

32. Experimental Protocol

-

Reagents and Materials:

-

Ethyl acetate

-

70% aqueous solution of ethylenediamine

-

Distillation apparatus

-

Round-bottom flask

-

-

Procedure:

-

In a suitable vessel, combine 6.0 moles of ethyl acetate with 18.0 moles of a 70% aqueous solution of ethylenediamine.[5]

-

Allow the mixture to stand for several days until it becomes homogeneous.[5]

-

Set up a distillation apparatus for vacuum distillation.

-

Distill the reaction mixture. Collect the fraction boiling between 115-130°C at 5 mm Hg.[5]

-

Redistill the collected fraction to obtain the purified N-(2-aminoethyl)acetamide, which has a boiling point of 125-130°C at 5 mm Hg.[5]

-

3.3. Data Summary

| Parameter | Value | Reference |

| Ethyl Acetate (moles) | 6.0 | [5] |

| Ethylenediamine (70% aq.) (moles) | 18.0 | [5] |

| Reaction Time | Several days | [5] |

| Boiling Point of Product | 125-130°C / 5 mm Hg | [5] |

| Reported Yield | ~60% | [5] |

3.4. Workflow Diagram

Caption: Workflow for Mono-acetylation using Ethyl Acetate.

Protocol 2: Biphasic Acetylation using Acetic Anhydride

This protocol employs the more reactive acetic anhydride in a biphasic system (water/toluene) to achieve high selectivity. The control of pH is a key factor in this method.

2.1. Rationale

By conducting the reaction in a two-phase system and at a reduced temperature (0°C), the reaction rate is controlled. More importantly, under acidic to neutral conditions, the unreacted amine and the mono-acetylated product are protonated and preferentially partition into the aqueous phase.[2] This sequesters them from the acetic anhydride, which remains in the organic phase (toluene), thereby minimizing the di-acetylation reaction.[2]

2.2. Experimental Protocol

-

Reagents and Materials:

-

Ethylenediamine

-

Acetic anhydride

-

Toluene

-

Water (deionized)

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (8 mmol) in water (5 mL).[2]

-

Cool the solution to 0°C using an ice bath while stirring.[2]

-

Separately, prepare a solution of acetic anhydride (8 mmol) in toluene (5 mL).[2]

-

Slowly add the acetic anhydride solution to the cooled, stirring ethylenediamine solution.[2]

-

Continue stirring the biphasic mixture at 0°C for 20 minutes.[2]

-

Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic phases.

-

Remove the water from the aqueous phase under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as an oil.[2]

-

2.3. Data Summary

| Parameter | Value | Reference |

| Ethylenediamine (mmol) | 8 | [2] |

| Acetic Anhydride (mmol) | 8 | [2] |

| Solvent System | Water / Toluene | [2] |

| Temperature | 0°C | [2] |

| Reaction Time | 20 minutes | [2] |

| Reported Selectivity | 63-80% (for mono-acetylated) | [2] |

2.4. Reaction Mechanism Diagram

Caption: Reaction pathway for the acetylation of ethylenediamine.

Troubleshooting and Optimization

-

Low Yield:

-

In Protocol 1, ensure the reaction has proceeded for a sufficient duration to allow for the slower reaction with ethyl acetate to reach completion.

-

In Protocol 2, ensure the slow addition of acetic anhydride to prevent localized high concentrations which can favor di-acetylation.

-

-

Low Selectivity (High Di-acetylation):

-

For Protocol 2, maintaining a low temperature (0°C) is crucial. Increasing the temperature will increase the rate of the second acetylation.

-

The pH of the aqueous phase in Protocol 2 can be adjusted to be more acidic (pH 5.5) to further increase selectivity by enhancing the protonation of the amine groups.[2]

-

-

Purification Challenges:

Conclusion

The selective mono-acetylation of ethylenediamine is an achievable yet nuanced synthetic transformation. By understanding the principles of reactivity and employing controlled reaction conditions, high yields of the desired N-(2-aminoethyl)acetamide can be obtained. The choice between a milder acetylating agent like ethyl acetate over a longer reaction time or a more reactive one like acetic anhydride under carefully controlled biphasic conditions will depend on the specific requirements of the synthesis, available equipment, and desired throughput. The protocols provided in this guide offer robust and reproducible methods for researchers in various fields of chemical science.

References

-

PrepChem. (n.d.). Preparation of N-acetylethylenediamine. Retrieved from [Link]5]

-

Sale, D., et al. (2018). A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. ResearchGate. Retrieved from [Link]2]

-

Tang, W., & Fang, S. (2008). Mono-Acylation of Symmetric Diamines in the Presence of Water. Tetrahedron Letters, 49(41), 6003–6006.[7]

-

Singh, U. P., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Retrieved from [Link]4]

-

Rosenmund, K. W. (1933). Manufacture of mono-acylated ethylene-diamine and its derivatives. U.S. Patent 1,926,015. Retrieved from 6]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. US1926015A - Manufacture of mono-acylated ethylene-diamine and its derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Note: Synthesis of Transition Metal Complexes with 1-Acetylethylenediamine

This guide details the synthesis, characterization, and application of transition metal complexes utilizing

Executive Summary

1-Acetylethylenediamine (N-AEDA) is a bidentate ligand containing a primary amine and a secondary amide group. It is distinct from symmetric diamines (like ethylenediamine) because it introduces electronic asymmetry and pH-dependent coordination modes.

-

Primary Utility: It models the N-terminal amine and the first peptide bond of proteins (e.g., the ATCUN motif).

-

Drug Development: Complexes of N-AEDA, particularly with Platinum(II), are investigated as cisplatin analogues with modified lipophilicity and hydrolysis rates.[1]

-

Catalysis: The ligand supports metal centers in oxidation reactions by stabilizing high oxidation states via the deprotonated amide nitrogen.

Chemical Foundation: The "Amide Switch"

The versatility of N-AEDA stems from its ability to switch coordination modes based on pH. This is the critical control point for all synthesis protocols.

| State | pH Condition | Donor Atoms | Geometry | Electronic Effect |

| Neutral (L) | Acidic / Neutral (pH < 7) | N(amine) + O(amide) | Octahedral (often) | Weak field, labile. |

| Anionic (L-H) | Basic (pH > 8-9) | N(amine) + N(amide) | Square Planar | Strong field, inert (Amidate). |

Expert Insight: The shift from O-coordination to N-coordination (amidate) is accompanied by a dramatic color change (e.g., Blue

Violet for Copper) and a significant increase in thermodynamic stability. This is known as the "Biuret reaction" phenomenon.

Experimental Protocols

Objective: To synthesize

Reagents:

-

Copper(II) Chloride dihydrate (

) or Perchlorate (Caution). - -Acetylethylenediamine (N-AEDA), 98%.

-

Sodium Hydroxide (1M NaOH).[2]

-

Solvent: Methanol (MeOH) and Water.

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2.0 mmol (204 mg) of N-AEDA in 5 mL of MeOH.

-

Metal Addition: Dissolve 1.0 mmol (170 mg) of

in 5 mL of MeOH. -

Complexation (Mode 1 - O-bound):

-

Add the metal solution to the ligand solution dropwise with stirring.

-

Observation: The solution turns Deep Blue . This indicates the formation of the

species where the amide binds through the Oxygen.

-

-

The "Switch" (Mode 2 - N-bound):

-

Add 2.0 mmol of NaOH (2 mL of 1M aqueous solution) dropwise.

-

Observation: The color will shift immediately from Blue to Red-Violet .

-

Mechanism: The base deprotonates the amide nitrogen (

drops from ~15 to ~8 upon coordination), forcing the Copper to switch from Oxygen to Nitrogen coordination.

-

-

Isolation:

-

Allow the violet solution to evaporate slowly at room temperature.

-

Red-violet crystals of

will precipitate. -

Wash with cold ethanol and diethyl ether.

-

DOT Diagram: Copper Coordination Switch

Caption: Pathway showing the pH-driven linkage isomerization from O-bound (Blue) to N-bound (Violet) Copper(II) complexes.

Objective: Synthesis of

Reagents:

Methodology:

-

Precursor Prep: Dissolve 1.0 mmol (415 mg) of

in 10 mL of deionized water. Filter if turbid. -

Ligand Addition: Add 1.0 mmol (102 mg) of N-AEDA dissolved in 2 mL water.

-

Reaction:

-

Stir at room temperature for 24 hours in the dark.

-

Critical Control: Do not heat above 40°C initially to prevent reduction to Pt(0).

-

-

Precipitation:

-

The neutral complex

is less soluble than the ionic starting materials. -

A yellow/pale precipitate should form. If not, concentrate the solution under vacuum to half volume and cool to 4°C.

-

-

Purification:

-

Filter the yellow solid.

-

Wash with ice-cold water (to remove KCl) and then ethanol.

-

Recrystallize from DMF/Ether if necessary.

-

Characterization & Validation

A. Infrared Spectroscopy (FT-IR) The Amide I band (C=O stretch) is the diagnostic beacon.

| Complex Type | Frequency ( | Interpretation |

| Free Ligand | ~1650-1660 cm | Uncoordinated amide. |

| O-Bonded (Cu-Blue) | ~1630-1640 cm | Shift to lower freq. C=O bond weakens as O donates e- to metal. |

| N-Bonded (Cu-Violet) | ~1590-1610 cm | Significant shift.[5] Loss of N-H proton; C=O becomes more single-bond like due to resonance. |

B. UV-Visible Spectroscopy

-

Cu(II) O-bound:

nm (d-d transition). -

Cu(II) N-bound (Amidate):

nm. The "Blue Shift" indicates a stronger ligand field, consistent with the anionic nitrogen donor.

References

-

Sigel, H., & Martin, R. B. (1982).[1] Coordinating properties of the amide bond.[6] Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link

-

Yamauchi, O., & Odani, A. (1985). Structure-stability relationship in the copper(II) complexes of amino acid amides and dipeptides. Journal of the American Chemical Society, 107(20), 5938–5945. Link

-

Appleton, T. G. (1997). Platinum(II) complexes of amino acids and peptides. Coordination Chemistry Reviews, 166, 313-359.[1] Link

-

Nonoyama, M., & Yamasaki, K. (1973). Palladium(II) and platinum(II) complexes of N-acetylethylenediamine. Inorganica Chimica Acta, 7, 373-376.[1] Link

Sources

- 1. CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. Synthesis, characterization, and cytotoxic activity of novel platinum (II) complexes derived from n-benzyl-ethylenediamine and oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR20170052618A - Liquid-organic hydrogen carrier systems based on catalytic peptide formation and hydrogenation - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pjsir.org [pjsir.org]

Application Note: Synthesis of 2-Methyl-2-imidazoline via Cyclodehydration of N-Acetylethylenediamine

Executive Summary

Imidazolines are critical pharmacophores in drug development, featuring prominently in alpha-adrenergic agonists, antihypertensive agents, and specialized ligands for coordination chemistry. The synthesis of 2-methyl-2-imidazoline (commonly known as lysidine) traditionally involves the harsh condensation of ethylenediamine with acetic acid or acetonitrile[1]. However, utilizing N-acetylethylenediamine (CAS: 1001-53-2) as a direct, pre-acetylated precursor isolates the critical cyclodehydration step[2]. This approach offers superior kinetic control, higher yields, and reduced byproduct formation. This application note details the mechanistic rationale, optimized protocols, and analytical validation for this synthesis.

Mechanistic Rationale & Causality

The formation of the imidazoline ring from N-acetylethylenediamine proceeds via an intramolecular nucleophilic acyl substitution.

-

Nucleophilic Attack : The terminal primary amine of N-acetylethylenediamine attacks the electrophilic carbonyl carbon of the acetamide group.

-

Tetrahedral Intermediate : This forms a transient zwitterionic/tetrahedral intermediate.

-

Dehydration (Rate-Limiting) : The intermediate collapses, expelling a molecule of water to form the endocyclic C=N double bond, yielding 2-methyl-2-imidazoline.

Causality in Experimental Design : The cyclodehydration is a strict equilibrium process. According to the principle of microscopic reversibility, the reverse reaction—the hydrolysis of lysidine back to N-acetylethylenediamine—is highly favored in aqueous or acidic conditions[3],[4]. Therefore, the forward cyclization must be driven by the continuous, rigorous removal of water (Le Chatelier's Principle). Starting with N-acetylethylenediamine rather than raw ethylenediamine and acetic acid prevents the formation of unreactive N,N'-diacetylethylenediamine byproducts, directly improving the atom economy of the C5-cyclization step, which is thermodynamically favored at elevated temperatures[2].

Figure 1: Mechanistic pathway of imidazoline ring formation and its reversible hydrolysis.

Quantitative Data & Optimization

To establish a self-validating protocol, various dehydration strategies were evaluated. The data below illustrates the causality between active water removal and the final yield of the imidazoline ring.

| Reaction Condition | Temp (°C) | Water Removal Method | Time (h) | Yield (%) | Purity (GC-MS) |

| Neat, No Catalyst | 160 | Open air (boil-off) | 4.0 | 45% | 85% |

| Azeotropic (Xylene) | 140 | Dean-Stark Trap | 5.0 | 68% | 92% |

| Neat + Zn Powder | 160 | Short-path distillation | 2.5 | 88% | >98% |

| Neat + CaO | 180 | Vacuum (10 mmHg) | 2.0 | 91% | >99% |

Data Interpretation: The use of a chemical desiccant or Lewis acid combined with active vacuum distillation drastically improves both the kinetics and the thermodynamic yield of the imidazoline, preventing the reverse hydrolysis reaction[3].

Step-by-Step Methodology: Thermal Cyclodehydration Protocol

This protocol incorporates in-line analytical checks to ensure the reaction is proceeding as intended, building a trustworthy, self-validating system for the researcher.

Materials Required:

-

N-Acetylethylenediamine (>98% purity, CAS: 1001-53-2)[5]

-

Zinc powder or Calcium Oxide (Catalyst/Desiccant)[6]

-

Anhydrous Dichloromethane (DCM) for extraction

Step 1: Setup and Initiation

-

Charge an oven-dried round-bottom flask with 100 mmol (10.2 g) of N-acetylethylenediamine. (Causality: Extraneous moisture will prematurely shift the equilibrium toward the precursor).

-

Add 5 mol% of Zinc powder (acts as a Lewis acid to activate the carbonyl) or CaO (acts as a chemical desiccant)[6].

-

Equip the flask with a short-path distillation head connected to a vacuum manifold.

Step 2: Cyclodehydration

-

Heat the mixture gradually to 150–160 °C under an inert Nitrogen atmosphere[6].

-

Maintain the temperature for 2–3 hours.

-

Validation Check (FTIR): Pull a 50 µL aliquot. The reaction is nearing completion when the strong amide C=O stretch (~1650 cm⁻¹) diminishes, and the imidazoline C=N stretch (~1610 cm⁻¹) becomes dominant.

Step 3: Distillation and Purification

-

Once water evolution ceases, apply a controlled vacuum (e.g., 5–10 mmHg) and raise the temperature to 190–200 °C to distill the crude 2-methyl-2-imidazoline[6].

-

Collect the fraction boiling at approximately 195 °C (at atmospheric pressure) or the corresponding vacuum boiling point.

-

Validation Check: The product should solidify upon cooling into a low-melting, hygroscopic, white-to-yellow crystalline solid (Melting point: 80–87 °C)[2],[1]. Store immediately under an inert atmosphere to prevent ambient hydrolysis.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of lysidine.

References

-

[2] Title: Cas 1001-53-2, N-Acetylethylenediamine | Source: LookChem | URL:

-

[1] Title: 2-METHYL-2-IMIDAZOLINE | 534-26-9 | Source: ChemicalBook | URL:

-

[5] Title: Cas 1001-53-2, N-Acetylethylenediamine | Source: LookChem | URL:

-

[3] Title: MEMBRANE DEVELOPMENT AND FABRICATION FOR REVERSE OSMOSIS AND ULTRAFILTRATION | Source: Water Research Commission | URL:

-

[6] Title: 2-METHYL-2-IMIDAZOLINE | 534-26-9 | Source: ChemicalBook | URL:

-

[4] Title: The Journal of Organic Chemistry 1970 Volume 35 No. 12 | Source: DSS.GO.TH | URL:

Sources

Application Note: Precision Synthesis of Asymmetric Ethylenediamine Scaffolds using 1-Acetylethylenediamine

Abstract

1-Acetylethylenediamine (N-(2-aminoethyl)acetamide, CAS 1001-53-2) serves as a critical "mono-protected" building block in pharmaceutical chemistry. Unlike ethylenediamine, which suffers from statistical product mixtures (mono-, di-, tri-substitution) during functionalization, 1-Acetylethylenediamine offers a pre-differentiated scaffold. This guide details its application in synthesizing non-symmetric 1,2-diamines , 2-substituted imidazolines (pharmacophores in adrenergic agonists), and tetradentate ligands for metallo-catalysis.

The Mono-Protection Advantage

In medicinal chemistry, the 1,2-diamine motif is ubiquitous (e.g., ethambutol, cisplatin derivatives). However, desymmetrizing ethylenediamine is synthetically challenging due to rapid over-alkylation.

1-Acetylethylenediamine solves this by presenting two distinct nitrogen environments:

-

Primary Amine (

): Nucleophilic, ready for alkylation, reductive amination, or acylation. -

Secondary Amide (

): Non-nucleophilic under standard conditions, serving as a robust protecting group that can be removed (hydrolysis) or cyclized (imidazoline formation).

Mechanism of Selectivity

The acetyl group withdraws electron density from the adjacent nitrogen, reducing its pKa and nucleophilicity. This ensures that electrophiles react exclusively at the primary amine site, enabling high-yield synthesis of

Figure 1: Strategic advantage of 1-Acetylethylenediamine over ethylenediamine for asymmetric synthesis.

Core Application 1: Synthesis of 2-Substituted Imidazolines

The imidazoline ring is a privileged scaffold in adrenergic receptor ligands (e.g., Clonidine , Naphazoline , Lofexidine ). 1-Acetylethylenediamine is the direct precursor to Lysidine (2-methyl-2-imidazoline) and can be modified to generate 2-substituted derivatives via condensation-cyclization.

Protocol: Cyclization to 2-Methyl-2-Imidazoline (Lysidine)

This reaction utilizes the internal amide oxygen as a leaving group under dehydrating conditions.

Reagents:

-

1-Acetylethylenediamine (1.0 eq)

-

Calcium Oxide (CaO) or p-Toluenesulfonic acid (pTsOH) (Catalytic)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add 10.2 g (100 mmol) of 1-Acetylethylenediamine and 200 mg of CaO.

-

Reflux: Heat the mixture to reflux (approx. 110-140°C depending on solvent) with vigorous stirring.

-

Dehydration: Monitor water collection in the Dean-Stark trap. The reaction is complete when theoretical water (1.8 mL) is collected (approx. 4-6 hours).

-

Workup: Filter off the solid catalyst while hot.

-

Purification: Distill the filtrate under reduced pressure. 2-Methyl-2-imidazoline typically distills at 110-112°C / 10 mmHg.

-

Yield: Expect 85-92%.

-

Appearance: White hygroscopic solid or colorless oil that solidifies.

-

Data Table: Imidazoline Physicochemical Properties

| Property | Value | Note |

| Molecular Weight | 84.12 g/mol | Formula: |

| Boiling Point | 198°C (atm) | 110°C at 10 mmHg |

| Melting Point | 103-105°C | Highly hygroscopic |

| pKa | ~11.0 | Strong base |

Core Application 2: Synthesis of Asymmetric API Intermediates

For drugs requiring a "single-ended" functionalization of ethylenediamine, 1-Acetylethylenediamine is the reagent of choice.

Protocol: Synthesis of -Alkyl-Ethylenediamines

This protocol describes the synthesis of

Reagents:

-

1-Acetylethylenediamine (10 mmol)

-

Benzaldehyde (10 mmol)

-

Sodium Borohydride (

) (15 mmol) -

Methanol (dry)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1-Acetylethylenediamine (1.02 g) in methanol (20 mL). Add benzaldehyde (1.06 g) dropwise. Stir at RT for 2 hours.

-

Checkpoint: Monitor by TLC (formation of Schiff base).

-

-

Reduction: Cool to 0°C. Add

in small portions over 30 minutes. (Caution: Hydrogen gas evolution). -

Quench: Stir for 1 hour at RT, then quench with water (5 mL).

-

Extraction: Evaporate methanol. Extract aqueous residue with Dichloromethane (

). -

Hydrolysis (Deprotection):

-

Dissolve the intermediate (

-benzyl- -

Reflux for 4 hours.

-

Basify with NaOH to pH > 12.

-

Extract with ether to obtain pure

-benzyl-ethylenediamine.

-

Figure 2: Workflow for the precision synthesis of asymmetric diamines.

Advanced Application: Ligand Synthesis for Catalysis

1-Acetylethylenediamine is used to synthesize NSNN-type tetradentate ligands (e.g., for Cobalt or Copper oxidation catalysts). The acetyl group can be modified after the primary amine has been ligated to a pyridine or quinoline backbone.

Key Transformation:

Reaction with 2-(chloromethyl)pyridine yields

Safety and Handling

-

Hazards: 1-Acetylethylenediamine is an Irritant (Skin/Eye) . It is Hygroscopic .[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

-

Incompatibility: Avoid strong oxidizing agents.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

References

-

ChemicalBook. (2025). N-Acetylethylenediamine Properties and Uses (CAS 1001-53-2).[1] Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of 2-Imidazolines.[2][3][4][5][6] Retrieved from

-

National Institutes of Health (NIH). (2020). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from

-

BenchChem. (2025).[7] Technical Support: Synthesis of Acetamide derivatives. Retrieved from

-

LookChem. (2025). Preparation of 2-Methylimidazole (Lysidine) from N-acetylethylenediamine. Retrieved from

Sources

- 1. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]

- 2. DE1121054B - Process for the preparation of a new imidazoline derivative and its acid addition salts - Google Patents [patents.google.com]

- 3. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL INTERMEDIATE - Patent 1971585 [data.epo.org]

- 4. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]

- 5. 2-Imidazoline synthesis [organic-chemistry.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

procedure for preparing Schiff bases from 1-Acetylethylenediamine

High-Yield Synthesis of Schiff Bases from 1-Acetylethylenediamine ( -acetylethylenediamine)

Abstract & Strategic Overview

The synthesis of Schiff bases (imines) derived from 1-Acetylethylenediamine (also known as

The Core Challenge: The primary synthetic objective is chemoselectivity . The protocol must drive the condensation of the primary amine with a carbonyl substrate (aldehyde or ketone) while preserving the integrity of the acetamido group. This requires precise control over pH and temperature to prevent amide hydrolysis or competitive side reactions.

Applications:

-

Ligand Design: Precursors for unsymmetrical

-donor ligands (e.g., salens) used in enantioselective catalysis. -

Medicinal Chemistry: Synthesis of bioactive azomethines with antibacterial and antifungal profiles.[1]

-

Bioinorganic Models: Mimicking peptide-metal interactions via the amide-imine backbone.

Chemical Principles & Reaction Mechanism

The Chemoselective Pathway

The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon. The amide nitrogen, delocalized via resonance with the carbonyl oxygen, lacks sufficient nucleophilicity to compete under standard conditions, ensuring site-specific imine formation.

Reaction Scheme:

Critical Parameters

-

Equilibrium Control: Schiff base formation is reversible.[2] The equilibrium constant (

) is driven to the right by removing water (azeotropic distillation) or by the precipitation of the product from the reaction solvent. -

Catalysis: A weak acid catalyst (Glacial Acetic Acid) is required to protonate the carbonyl oxygen, enhancing its electrophilicity without hydrolyzing the acetamido group.

-

Solvent System: Anhydrous Ethanol (EtOH) or Methanol (MeOH) are preferred. They solubilize the polar amine starting material but often act as anti-solvents for the less polar Schiff base product, facilitating isolation via filtration.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Notes |

| 1-Acetylethylenediamine | >98% | Substrate | Hygroscopic liquid/low-melting solid.[3] Store under inert gas. |

| Aldehyde Substrate | >98% | Electrophile | Common examples: Salicylaldehyde, Benzaldehyde, 2-Pyridinecarboxaldehyde. |

| Ethanol (Absolute) | ACS Grade | Solvent | Must be dry to minimize reverse hydrolysis. |

| Glacial Acetic Acid | 99.7% | Catalyst | Use 2-3 drops per 10 mmol scale. |

| Diethyl Ether | ACS Grade | Wash Solvent | For removing unreacted aldehyde. |

Standard Operating Procedure (SOP)

Scale: 10 mmol (Adjust proportionally)

Step 1: Reagent Preparation

-

Weigh 1.02 g (10 mmol) of 1-Acetylethylenediamine into a 50 mL dropping funnel diluted with 10 mL of absolute ethanol.

-

Weigh 10 mmol of the aldehyde (e.g., 1.22 g of Salicylaldehyde) into a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Dissolve in 20 mL of absolute ethanol.

Step 2: Catalytic Activation & Addition

-

Add 3 drops of Glacial Acetic Acid to the aldehyde solution in the RBF.

-

Heat the aldehyde solution to 50°C.

-

Add the amine solution dropwise over 15 minutes under constant stirring. Note: Slow addition prevents localized concentration hotspots that could lead to oligomerization.

Step 3: Reflux & Reaction

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: 9:1 CHCl

:MeOH). Look for the disappearance of the aldehyde spot.

Step 4: Isolation & Purification

-

Concentration: If no precipitate forms immediately, reduce the solvent volume by 50% using a rotary evaporator.

-

Crystallization: Cool the flask to 0-4°C (ice bath) for 2 hours. The Schiff base should crystallize as a solid.[2]

-

Filtration: Filter the solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with:

-

2 x 5 mL cold Ethanol

-

2 x 10 mL Diethyl Ether (to remove unreacted aldehyde)

-

-

Drying: Dry the product in a vacuum desiccator over CaCl

for 12 hours.

Step 5: Recrystallization (If necessary)

-

Recrystallize from hot Ethanol or an Ethanol/Water mixture to achieve analytical purity.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the chemoselective synthesis of Schiff bases from 1-Acetylethylenediamine.

Characterization & Quality Control

To validate the structure, specifically confirming the formation of the imine bond (

FTIR Spectroscopy

| Functional Group | Frequency ( | Diagnostic Feature |

| Imine ( | 1610 – 1640 | Strong, sharp band. Indicates successful condensation. |

| Amide Carbonyl ( | 1640 – 1660 | Strong band (Amide I). Must be present. |

| Amide | 3200 – 3300 | Broad/Medium. Confirms amide integrity. |

| Primary Amine ( | 3300 – 3400 | ABSENT . Disappearance confirms full conversion. |

NMR Spectroscopy (DMSO- )

-

Azomethine Proton (

): Singlet at 8.3 – 8.8 ppm . This is the definitive proof of Schiff base formation. -

Amide Proton (

): Broad singlet at 7.8 – 8.2 ppm . -

Ethylene Bridge (

): Two multiplets/triplets at 3.2 – 3.8 ppm . -

Acetyl Methyl (

): Sharp singlet at 1.8 – 2.0 ppm .

Troubleshooting & Optimization ("Expertise & Experience")

Issue 1: Product is an Oil/Does not Precipitate.

-

Cause: High solubility in ethanol or presence of water.

-

Solution:

-

Evaporate ethanol completely to obtain the crude oil.

-

Triturate (grind) the oil with cold diethyl ether or n-hexane . This often induces crystallization by removing impurities.

-

If persistent, redissolve in a minimum amount of hot methanol and let stand at -20°C overnight.

-

Issue 2: Hydrolysis of the Imine.

-

Cause: Wet solvents or excess acid.

-

Solution: Use freshly distilled absolute ethanol. Store the final product in a desiccator. Schiff bases are susceptible to hydrolysis in humid air.

Issue 3: Low Yield.

-

Cause: Incomplete equilibrium shift.

-

Solution: Add activated 3Å molecular sieves to the refluxing mixture to scavenge water, driving the reaction to completion.

Safety & Handling (MSDS Highlights)

-

1-Acetylethylenediamine: Irritant to eyes and skin. Hygroscopic. Handle in a fume hood.

-

Aldehydes (e.g., Salicylaldehyde): Toxic if swallowed. Skin sensitizer.

-

General: Schiff bases may have biological activity; handle as potential pharmacological agents.[2][4][5][6] Wear nitrile gloves and safety goggles.

References

-

PubChem. (n.d.). 1-Acetylethylenediamine (Compound).[7] National Library of Medicine.[7] Retrieved March 6, 2026, from [Link]

-

Schiff, H. (1864).[8] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational chemistry of Schiff bases).

-

Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases". Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. [Link]

- Hernández-Molina, R., & Mederos, A. (2003). "Acyclic and Macrocyclic Schiff Base Ligands". In Comprehensive Coordination Chemistry II. Elsevier.

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. ijfmr.com [ijfmr.com]

- 3. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. blogs.hsc.edu [blogs.hsc.edu]

- 7. 1-Acetylethylenediamine | C4H10N2O | CID 21226596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

polymerization protocols involving 1-Acetylethylenediamine initiators

Application Note: Precision Synthesis of Polypeptides via 1-Acetylethylenediamine-Initiated Ring-Opening Polymerization (ROP)

Executive Summary

This guide details the protocol for using 1-Acetylethylenediamine (also known as N-acetylethylenediamine or N-(2-aminoethyl)acetamide) as a functional initiator in the Ring-Opening Polymerization (ROP) of

Scientific Foundation & Mechanism

The polymerization proceeds via the Normal Amine Mechanism (NAM) . 1-Acetylethylenediamine acts as a nucleophilic initiator. The unhindered primary amine group attacks the C-5 carbonyl of the NCA monomer, leading to ring opening, decarboxylation, and the formation of a propagating amino group.

Key Mechanistic Advantages:

-

Monofunctional Initiation: The acetamido group (

) is non-nucleophilic under standard ROP conditions, preventing bi-directional growth or cross-linking. This ensures strict linearity and control over molecular weight ( -

C-Terminal Functionalization: The initiator remains covalently attached to the C-terminus of the polymer chain, providing a stable, neutral end-group that mimics acetylated peptide termini.

Reaction Pathway Diagram

Caption: Mechanism of NCA ROP initiated by 1-Acetylethylenediamine via the Normal Amine Mechanism (NAM).

Materials & Equipment

Reagents:

-

1-Acetylethylenediamine (CAS 1001-53-2): Purity

98%. Highly hygroscopic. - -Benzyl-L-Glutamate NCA (BLG-NCA): Or other desired NCA monomer. Must be recrystallized 3x.

-

Solvents:

-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Anhydrous, amine-free. -

Drying Agents: Calcium Hydride (

), Molecular Sieves (4Å).

Equipment:

-

Glovebox (recommended) or dual-manifold Schlenk line.

-

High-vacuum pump.

-

NMR Spectrometer (for end-group analysis).[1]

-

Gel Permeation Chromatography (GPC).

Experimental Protocols

Protocol A: Purification of 1-Acetylethylenediamine

Rationale: Commercial 1-Acetylethylenediamine often contains water and traces of ethylenediamine. Water terminates NCA polymerization, while ethylenediamine causes uncontrolled bifunctional growth.

-

Setup: Assemble a micro-distillation apparatus connected to a high-vacuum line.

-

Drying: Stir the commercial amine over powdered

(5% w/w) for 12 hours at room temperature under inert atmosphere (Ar/ -

Distillation: Distill the amine under reduced pressure.

-

Boiling Point: ~128°C at 3 mmHg (Lit.). Expect lower temperatures at high vacuum (<0.1 mbar).

-

-

Collection: Discard the first 10% (forerun). Collect the main fraction into a flame-dried Schlenk flask or ampoule.

-

Storage: Store in a glovebox at -20°C. The purified initiator appears as a viscous, colorless liquid or low-melting solid.

Protocol B: Polymerization of BLG-NCA

Target: Poly(

Step-by-Step Methodology:

-

Preparation (Glovebox):

-

Weigh BLG-NCA (1.00 g, 3.80 mmol) into a flame-dried 20 mL vial equipped with a stir bar.

-

Dissolve NCA in anhydrous DMF (9.5 mL) to achieve a 0.4 M concentration. Note: Concentration affects kinetics; 0.1–0.5 M is standard.

-

-

Initiator Addition:

-

Calculate required initiator: For DP=50, [M]/[I] = 50.

-

Moles Initiator =

. -